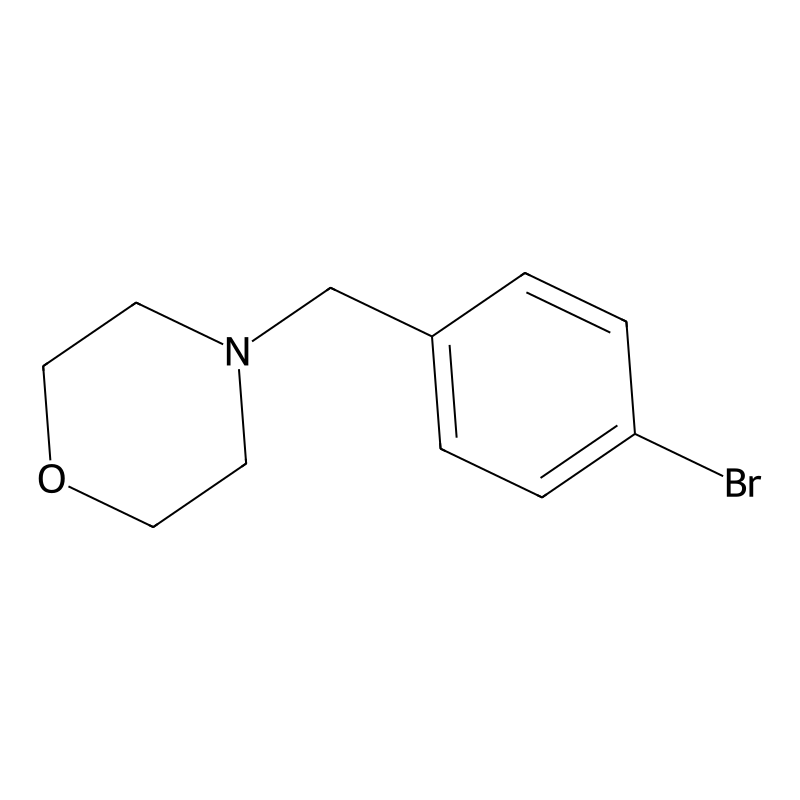

4-(4-Bromobenzyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

-(4-Bromobenzyl)morpholine can be synthesized through various methods, including:

- Alkylation: Reacting 4-bromobenzyl chloride with morpholine in the presence of a base [].

- Reductive amination: Condensing 4-bromobenzaldehyde with morpholine and reducing the imine intermediate with sodium borohydride [].

These methods are well-established in organic chemistry and documented in various scientific publications [, ].

Potential Applications:

While the specific research applications of 4-(4-Bromobenzyl)morpholine are limited, its structural features suggest potential in several areas:

- Medicinal Chemistry: The presence of the morpholine ring, a common pharmacophore in various drugs, and the brominated benzyl group, a potential bioisosteric replacement for other functional groups, could lead to the development of novel therapeutic agents. However, further research is needed to explore this possibility.

- Material Science: The combination of aromatic and heterocyclic moieties in 4-(4-Bromobenzyl)morpholine could be interesting for the design of new materials with specific properties, such as liquid crystals or polymers. However, there is no current research exploring this application.

4-(4-Bromobenzyl)morpholine is an organic compound characterized by the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol. The compound features a morpholine ring—an aliphatic heterocyclic amine—substituted with a bromobenzyl group at the fourth position. This structure contributes to its unique chemical properties and potential biological activities. The compound is notable for its high gastrointestinal absorption, making it a candidate for various applications in medicinal chemistry and pharmaceutical development .

- Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles, leading to various derivatives.

- Condensation Reactions: It can react with carbonyl compounds to form imines or amines.

- Reduction Reactions: The compound can undergo reduction to yield secondary amines.

These reactions highlight its versatility in synthetic organic chemistry .

Research indicates that 4-(4-Bromobenzyl)morpholine exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential anti-viral, anti-cancer, and anti-bacterial properties. The presence of the bromobenzyl moiety is believed to enhance its pharmacological profile, making it a valuable compound in drug development .

The synthesis of 4-(4-Bromobenzyl)morpholine typically involves the following methods:

- Nucleophilic Substitution Reaction:

- Alternative Synthetic Routes:

- Other methods may involve coupling reactions using different coupling agents or catalysts to facilitate the formation of the morpholine linkage.

These methods yield high purity and good yields, making them suitable for laboratory and industrial applications.

4-(4-Bromobenzyl)morpholine has several applications:

- Pharmaceutical Development: Its anti-cancer and anti-bacterial properties make it a candidate for drug formulation.

- Chemical Research: Used as an intermediate in organic synthesis for developing other biologically active compounds.

- Material Science: Potential use in creating polymers or materials with specific functional properties due to its unique chemical structure .

Studies have indicated that 4-(4-Bromobenzyl)morpholine interacts with various biological targets, including enzymes and receptors involved in disease processes. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins, which is crucial for its therapeutic efficacy. Further research into these interactions is essential for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 4-(4-Bromobenzyl)morpholine. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-(4-Bromophenethyl)morpholine | 736991-39-2 | 0.88 | Contains a phenethyl group instead of bromobenzyl. |

| 4-(3-bromophenethyl)morpholine | 364793-86-2 | 0.87 | Substituted at the third position on the benzene ring. |

| 2-Morpholin-4-ylmethylbenzylamine | 91271-82-8 | 0.78 | Features a different amine structure, affecting reactivity. |

| (4-(Morpholinomethyl)phenyl)methanamine | 91271-84-0 | 0.78 | Contains a methanamine moiety instead of bromine. |

The unique feature of 4-(4-Bromobenzyl)morpholine lies in its specific bromobenzyl substitution, which enhances its biological activity compared to other morpholine derivatives .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant